(2-Chloro-4,6-dinitrophenyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

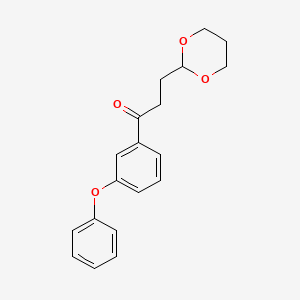

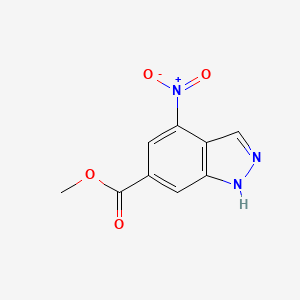

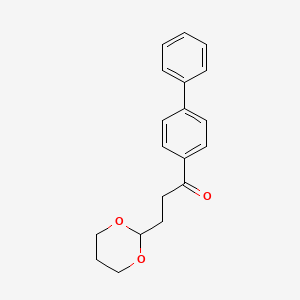

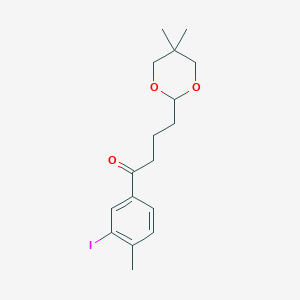

(2-Chloro-4,6-dinitrophenyl)acetaldehyde has a molecular formula of C8H5ClN2O5 . It contains total 21 bond(s); 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic) and 2 nitro group(s) (aromatic) .Scientific Research Applications

Chromatographic Analysis

- (2-Chloro-4,6-dinitrophenyl)acetaldehyde is utilized in chromatographic analysis. Meigh (1952) demonstrated the separation of dinitrophenyl-hydrazones of volatile aldehydes and ketones using paper chromatography, highlighting its utility in analyzing complex mixtures (Meigh, 1952).

- Corbin, Schwartz, and Keeney (1960) described liquid-liquid partition chromatography for separating 2,4-dinitrophenylhydrazones of various carbonyl compounds, indicating the role of (2-Chloro-4,6-dinitrophenyl)acetaldehyde in such processes (Corbin, Schwartz, & Keeney, 1960).

Environmental Monitoring

- Tanner and Meng (1984) used a technique involving (2-Chloro-4,6-dinitrophenyl)acetaldehyde for determining ambient atmospheric levels of formaldehyde and acetaldehyde, showcasing its application in environmental monitoring (Tanner & Meng, 1984).

- Salas and Singh (1986) employed 2,4-dinitrophenylhydrazine derivatives, which are related to (2-Chloro-4,6-dinitrophenyl)acetaldehyde, to measure acetaldehyde and formaldehyde in urban ambient air, providing insights into air quality assessment (Salas & Singh, 1986).

Clinical and Biological Applications

- Lynch et al. (1983) developed a method for assaying blood and tissue acetaldehyde, employing a technique that involves derivatives similar to (2-Chloro-4,6-dinitrophenyl)acetaldehyde, underlining its relevance in clinical research (Lynch, Lim, Thomas, & Peters, 1983).

- Gill et al. (1992) studied the enzymatic production of acetaldehyde from ethanol in rat brain tissue, where derivatization agents similar to (2-Chloro-4,6-dinitrophenyl)acetaldehyde were used for analytical purposes (Gill, Ménez, Lucas, & Deitrich, 1992).

Advanced Analytical Techniques

- Arya and Thakur (1988) explored the degradation products of sorbic acid in aqueous solutions, isolating carbonyl compounds as 2,4-dinitrophenyl hydrazones, a technique related to the use of (2-Chloro-4,6-dinitrophenyl)acetaldehyde (Arya & Thakur, 1988).

- Maskarinec, Manning, and Oldham (1981) developed methods for trapping and analyzing low molecular weight carbonyls in gas mixtures, using 2-4-dinitrophenylhydrazones separation, a process where compounds like (2-Chloro-4,6-dinitrophenyl)acetaldehyde could be applied (Maskarinec, Manning, & Oldham, 1981).

properties

IUPAC Name |

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPGCUJAFYIBJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646927 |

Source

|

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

CAS RN |

1000341-06-9 |

Source

|

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

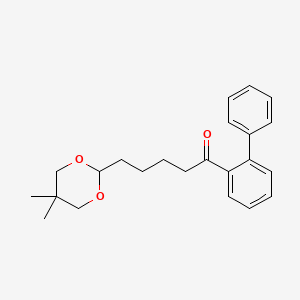

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)